1-(3-Iodo-4-mercaptophenyl)propan-2-one
Description
1-(3-Iodo-4-mercaptophenyl)propan-2-one is a substituted propan-2-one derivative featuring an aromatic ring with iodine and thiol functional groups at the meta and para positions, respectively. The compound’s structure combines the electron-withdrawing effects of iodine and the nucleophilic/acidic properties of the thiol group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The iodine substituent’s heavy atom effect may also facilitate structural characterization via X-ray crystallography using programs like SHELXL .
Properties
Molecular Formula |
C9H9IOS |
|---|---|
Molecular Weight |
292.14 g/mol |
IUPAC Name |
1-(3-iodo-4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9IOS/c1-6(11)4-7-2-3-9(12)8(10)5-7/h2-3,5,12H,4H2,1H3 |
InChI Key |
HGOHDUNUCVUPHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)S)I |
Origin of Product |
United States |
Preparation Methods
Substrate Selection
- Parent Aromatic Compound : Derivatives such as 4-mercaptotoluene or halogenated precursors (e.g., 4-bromotoluene) are common starting materials.
- Directing Effects : The thiol (–SH) or halogen (–Br) groups direct acylation to the para or ortho positions, necessitating protective strategies for subsequent iodination.
Reaction Conditions
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Lewis Acid | AlCl₃ (1.2–2.0 equiv) | Catalyzes acylation; excess leads to side reactions |
| Temperature | 0–25°C | Lower temps favor selectivity |
| Solvent | Dichloromethane (DCM) | Polar aprotic solvent enhances reactivity |
Post-acylation, hydrolysis (e.g., with NaOH) removes protective groups if used, yielding the intermediate 4-substituted phenylpropan-2-one.
Regioselective Iodination Strategies
Iodination at the meta position relative to the propan-2-one group is achieved through electrophilic substitution. Two primary methods dominate:
Classical Iodination (I₂/HNO₃)
N-Iodosuccinimide (NIS) in Acidic Media
- Advantages : Improved regioselectivity under milder conditions.
- Challenges :
Table 1: Iodination Method Comparison
| Method | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| I₂/HNO₃ | 55 | 7 | 68 | 92 |
| NIS/H₂SO₄/CH₃COOH | 40 | 5 | 72 | 95 |
Thiol Group Introduction via Nucleophilic Substitution
The para-position thiol is introduced through displacement of a leaving group (e.g., –Br, –NO₂). Two pathways are prevalent:
Halogen Displacement with Thiourea
Nitro Group Reduction
- Steps :
- Nitration of 3-iodophenylpropan-2-one.
- Reduction (H₂/Pd-C) to amine.
- Diazotization and treatment with NaSH to install –SH.
- Efficiency : Lower yields (50–60%) due to multi-step complexity.
Industrial-Scale Optimization and Challenges
Purification Techniques
- Column Chromatography : Silica gel with ethyl acetate/hexane mixtures removes diiodo impurities.
- Crystallization : Hexane/ethyl acetate recrystallization achieves >99% purity.
Stability Considerations
- Thiol Protection : Trityl (–S-Tr) groups prevent oxidation during synthesis.
- Storage : –20°C under argon to inhibit disulfide formation.
Chemical Reactions Analysis
1-(3-Iodo-4-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Iodo-4-mercaptophenyl)propan-2-one is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Iodo-4-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and mercapto group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress response, signal transduction, and metabolic processes .
Comparison with Similar Compounds
Iodine vs. Other Halogens
- Iodine : The iodine atom in 1-(3-Iodo-4-mercaptophenyl)propan-2-one enhances molecular polarizability and may stabilize charge-transfer complexes. In contrast, fluorine in 1-(2,3,6-Trifluorophenyl)propan-2-one increases electron-withdrawing effects, altering reaction kinetics in nucleophilic substitutions .
Thiol (SH) vs. Thioether (SMe) and Hydroxyl (OH)
- Thiol Group: The free –SH group in the target compound is acidic (pKa ~10), enabling disulfide bond formation or metal chelation. This contrasts with the methylthio group (–SMe) in 1-(3-(Methylthio)phenyl)propan-2-one, which is less reactive and non-acidic .
- Hydroxyl Group : The –OH substituent in 1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one facilitates hydrogen bonding, improving solubility in polar solvents compared to the thiol-containing compound .
Biological Activity
1-(3-Iodo-4-mercaptophenyl)propan-2-one is an organic compound with notable biological activity, primarily due to its unique structural features, which include a propanone moiety linked to a phenyl group substituted with both iodine and a mercapto functional group. This compound's molecular formula is C10H10IOS, and it has garnered attention for its potential interactions with biological macromolecules.
Structural Characteristics
The structural composition of 1-(3-Iodo-4-mercaptophenyl)propan-2-one contributes significantly to its biological properties. The presence of the iodine atom and the thiol (mercapto) group enhances its reactivity, making it a candidate for various chemical transformations and applications in medicinal chemistry. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification, which is crucial for therapeutic applications.
The mechanism of action involves the interaction of 1-(3-Iodo-4-mercaptophenyl)propan-2-one with specific biological targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. This reactivity suggests potential applications in drug design, particularly in targeting enzymes involved in disease processes. For instance, compounds with similar structures have been studied for their antimicrobial and anticancer properties, indicating that this compound may exhibit similar biological effects.
Antimicrobial Properties
Research indicates that compounds containing thiol groups often exhibit antimicrobial properties. The ability of 1-(3-Iodo-4-mercaptophenyl)propan-2-one to inhibit microbial growth can be attributed to its capacity to interact with essential microbial enzymes or structural proteins.
Anticancer Potential
Similar compounds have shown promise in anticancer research. The mechanism typically involves the modulation of signaling pathways or direct interaction with cancer cell proteins. Preliminary studies suggest that 1-(3-Iodo-4-mercaptophenyl)propan-2-one may also inhibit cancer cell proliferation through similar mechanisms.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 1-(3-Iodo-4-mercaptophenyl)propan-2-one:
- Enzyme Inhibition : Research has shown that compounds with mercapto groups can inhibit specific enzymes by forming covalent bonds with active site residues. This inhibition can be critical in designing drugs targeting diseases where these enzymes play a pivotal role.
- Antimicrobial Activity : A study demonstrated that related thiol compounds exhibited significant antimicrobial activity against various pathogens, suggesting that 1-(3-Iodo-4-mercaptophenyl)propan-2-one may possess similar effects .
- Cytotoxicity Studies : Investigations into the cytotoxic effects of structurally similar compounds have revealed promising results against cancer cell lines, indicating that 1-(3-Iodo-4-mercaptophenyl)propan-2-one could be further explored for its anticancer properties .
Comparative Analysis with Similar Compounds
To better understand the uniqueness and potential applications of 1-(3-Iodo-4-mercaptophenyl)propan-2-one, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Chloro-1-(4-mercaptophenyl)propan-2-one | C10H10ClOS | Lacks iodine; different reactivity profile |
| 1-Bromo-3-(4-iodo-2-mercaptophenyl)propan-2-one | C10H10BrIOS | Contains bromine instead of chlorine; altered reactivity |
| 1-Chloro-1-(4-Iodophenyl)propan-2-one | C10H10ClI | Similar structure but lacks a mercapto group; different applications |
The combination of both iodine and mercapto groups in 1-(3-Iodo-4-mercaptophenyl)propan-2-one enhances its reactivity and versatility compared to these similar compounds.
Q & A
Q. Basic
- NMR :
- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and acetone methyl groups (δ 2.1–2.3 ppm).
- ¹³C NMR : Confirm carbonyl (δ ~205 ppm) and aromatic carbons. Quadrupole effects from iodine may broaden signals.
- IR : Detect C=O stretch (~1700 cm⁻¹) and S-H stretch (~2550 cm⁻¹).
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion [M+H]⁺ and iodine isotopic pattern .
How can computational docking studies predict the reactivity of the mercapto group in biological systems?
Q. Advanced
- AutoDock Vina : Optimize docking parameters (exhaustiveness = 32, grid spacing = 0.375 Å) to model interactions between the thiol group and cysteine residues in proteins .
- Scoring function analysis : Focus on hydrogen bonding and van der Waals contributions. Validate with mutagenesis studies.
- Solvent accessibility : Use PyMOL’s "Solvent Accessible Surface Area" tool to assess the -SH group’s exposure in binding pockets .
What are the stability considerations for handling the mercapto group in this compound?
Q. Basic
- Storage : Under nitrogen/argon at –20°C to prevent oxidation to disulfides.
- Antioxidants : Add 0.1% BHT or TCEP to solutions.
- Purification : Avoid metal catalysts (e.g., Pd/C) during hydrogenation; use silica gel pre-treated with EDTA .
What strategies mitigate crystallographic disorder caused by the propan-2-one moiety?
Q. Advanced
- Crystallization : Use mixed solvents (e.g., DCM/hexane) to slow crystal growth and improve packing.
- Refinement : In SHELXL, apply "SIMU" and "DELU" restraints to model thermal motion of the acetone group.
- Low-temperature data : Collect at 100 K to reduce thermal vibration artifacts .
How to confirm the purity of 1-(3-Iodo-4-mercaptophenyl)propan-2-one post-synthesis?
Q. Basic
- HPLC : Use a C18 column with UV detection at 254 nm; retention time consistency confirms purity.
- Elemental Analysis : Match calculated vs. observed %C, %H, and %I.
- TLC : Visualize with ninhydrin (for -SH) or iodine vapor (for aromatic rings) .
What are the challenges in analyzing electronic effects of iodine substitution on the aromatic ring's reactivity?
Q. Advanced
- DFT calculations : Use Gaussian or ORCA to compute Fukui indices and electrostatic potential maps, revealing iodine’s electron-withdrawing inductive effect.
- Hammett analysis : Compare σₚ values (iodine: σₚ = +0.18) to predict substituent-directed reactivity (e.g., electrophilic substitution at para positions).
- Experimental validation : Kinetic studies (e.g., bromination rates) vs. computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
